

# Technical Support Center: Adoptive Transfer of PLP(139-151)-Specific T Cells

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Compound of Interest		
Compound Name:	PLP (139-151)	
Cat. No.:	B612553	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the adoptive transfer of proteolipid protein (PLP) (139-151)-specific T cells to induce Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.

## Frequently Asked Questions (FAQs)

Q1: What is the significance of the PLP(139-151) peptide in EAE research?

A1: The PLP(139-151) peptide is a key encephalitogenic epitope of the myelin proteolipid protein. In SJL (H-2s) mice, it is the dominant epitope for inducing EAE, meaning the immune response is strongest against this specific peptide fragment.[1][2][3][4] This makes it a valuable tool for studying the mechanisms of T cell-mediated autoimmunity in the central nervous system (CNS).

Q2: Which mouse strain is most susceptible to EAE induced by PLP(139-151)?

A2: SJL/J mice are highly susceptible to EAE induced by immunization with PLP(139-151).[1] [3][5] This susceptibility is linked to a high precursor frequency of PLP(139-151)-specific T cells in the naive T cell repertoire of this strain.[1][4]

Q3: What is the expected disease course for EAE induced by adoptive transfer of PLP(139-151)-specific T cells?







A3: Adoptive transfer of PLP(139-151)-reactive T cells into naive SJL/J mice typically induces a relapsing-remitting EAE (RR-EAE) course, which closely mimics the progression of multiple sclerosis in humans.[3][6] However, the disease course can be influenced by several factors, including the method of T cell activation and the specific sub-strain of mice used.[7]

Q4: Is pertussis toxin (PTX) required for adoptive transfer EAE with PLP(139-151)-specific T cells?

A4: No, pertussis toxin is not required in either the donor or recipient SJL mice when inducing EAE through the adoptive transfer of PLP(139-151)-specific lymphocytes.[8]

## **Troubleshooting Guide**



Problem	Possible Cause	Recommended Solution
Low or no incidence of EAE after adoptive transfer	Insufficient number of encephalitogenic T cells transferred.	Increase the number of transferred cells. Typically, 3-6 x 10^7 activated T cells are used.[9]
Poor activation of PLP(139- 151)-specific T cells in vitro.	Optimize in vitro restimulation conditions. Ensure the use of high-quality PLP(139-151) peptide and appropriate antigen-presenting cells (APCs).	
Recipient mice are resistant to EAE.	Confirm the use of a susceptible mouse strain such as SJL/J. B10.S mice, although H-2 congenic, are relatively resistant.[5][10]	
High variability in disease severity and onset	Inconsistent T cell culture and activation conditions.	Standardize the protocol for generating and activating PLP(139-151)-specific T cells, including cell density, antigen concentration, and incubation time.
Variation in the gut microbiota of recipient mice.	House mice in a specific pathogen-free (SPF) environment and consider cohousing or dirty bedding transfer to normalize microbiota across experimental groups.	
Genetic drift within the mouse colony.	Obtain mice from a reputable vendor and maintain a consistent breeding program.  Be aware that substrain	-



	differences can affect EAE outcomes.[7]	
Transferred T cells do not proliferate or produce effector cytokines	T cell anergy or exhaustion.	Ensure proper co-stimulation during T cell activation. Avoid over-stimulation in vitro.  Consider adding cytokines like IL-2 to the culture medium to support T cell expansion.
Presence of regulatory T cells (Tregs) in the transferred population.	Deplete CD25+ cells from the T cell population before transfer to remove Tregs, which can suppress the effector T cell response.[10]	
Unexpected disease phenotype (e.g., chronic vs. relapsing-remitting)	Differences in the cytokine profile of the transferred T cells.	Characterize the cytokine profile (e.g., IFN-y, IL-17) of the T cell population before transfer. Th1 and Th17 cells are known to be pathogenic in EAE.
Epitope spreading.	Be aware that the initial response to PLP(139-151) can lead to subsequent responses against other myelin epitopes, which can alter the disease course.[9]	

# Experimental Protocols Generation of PLP(139-151)-Specific T Cell Lines

 Immunization: Immunize female SJL/J mice (8-12 weeks old) subcutaneously at the base of the tail with 100 μg of PLP(139-151) peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis H37Ra.



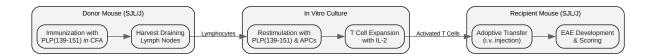
- Lymph Node Harvest: Ten days post-immunization, harvest the draining inguinal and paraaortic lymph nodes.
- In Vitro Restimulation: Prepare a single-cell suspension of the lymph node cells. Culture the
  cells at a density of 1 x 10<sup>7</sup> cells/ml in complete RPMI-1640 medium supplemented with
  10% fetal bovine serum, 2-mercaptoethanol, L-glutamine, and antibiotics. Add PLP(139-151)
  peptide at a final concentration of 20 µg/ml.
- T Cell Expansion: After 3-4 days of culture, collect the T cell blasts by density gradient centrifugation (e.g., Ficoll-Paque).
- Rest and Re-stimulation: Rest the T cells for 7-10 days in complete medium containing IL-2
  (10 U/ml). Re-stimulate the T cells with PLP(139-151) and irradiated syngeneic splenocytes
  as APCs. Repeat this cycle to expand the T cell line.

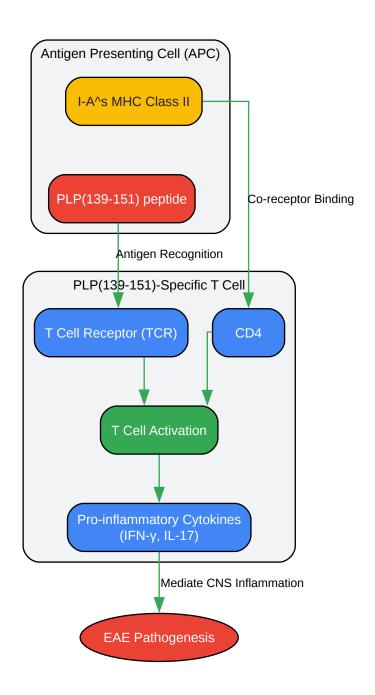
### Adoptive Transfer of PLP(139-151)-Specific T Cells

- T Cell Activation: Restimulate the PLP(139-151)-specific T cell line with the peptide and irradiated APCs for 72 hours.
- Cell Harvest and Preparation: Harvest the activated T cell blasts and wash them three times with sterile phosphate-buffered saline (PBS).
- Injection: Resuspend the cells in sterile PBS at a concentration of 3-6 x 10<sup>7</sup> cells per 200 μl.
   Inject the cell suspension intravenously (i.v.) into naive female SJL/J recipient mice.
- Monitoring: Monitor the mice daily for clinical signs of EAE. Score the disease severity based on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

### **Visualizations**







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